molecular formula C15H16FNO4 B5484098 3-{[(5-fluoro-2-methylphenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid

3-{[(5-fluoro-2-methylphenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No.: B5484098
M. Wt: 293.29 g/mol
InChI Key: KBTYMRLQHKKWIC-UHFFFAOYSA-N
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Description

The compound “3-{[(5-fluoro-2-methylphenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid” is a complex organic molecule. It contains a bicyclic heptane structure, which is a type of cycloalkane . Cycloalkanes are cyclic hydrocarbons, meaning that the carbons of the molecule are arranged in the form of a ring .


Synthesis Analysis

The synthesis of such complex molecules often involves multiple steps and various types of chemical reactions. One possible method could involve the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation, a process not well developed, could be used in the synthesis of this compound .


Molecular Structure Analysis

The molecular formula of this compound is C15H16FNO4 . It contains a 7-oxabicyclo[2.2.1]heptane-2-carboxylic acid core, with a 5-fluoro-2-methylphenyl)amino]carbonyl group attached . The structure is likely to be complex due to the presence of the bicyclic ring and various functional groups .


Chemical Reactions Analysis

The compound, due to its complex structure, can undergo a variety of chemical reactions. For instance, 2° and 3° benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Unfortunately, detailed information such as melting point, boiling point, and density are not available in the retrieved data .

Properties

IUPAC Name

3-[(5-fluoro-2-methylphenyl)carbamoyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FNO4/c1-7-2-3-8(16)6-9(7)17-14(18)12-10-4-5-11(21-10)13(12)15(19)20/h2-3,6,10-13H,4-5H2,1H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBTYMRLQHKKWIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)NC(=O)C2C3CCC(C2C(=O)O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47199642
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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